Home > Products > Screening Compounds P4647 > Pomalidomide-5'-PEG5-C2-COOH
Pomalidomide-5'-PEG5-C2-COOH -

Pomalidomide-5'-PEG5-C2-COOH

Catalog Number: EVT-10988807
CAS Number:
Molecular Formula: C26H35N3O11
Molecular Weight: 565.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details

The synthesis of pomalidomide-5'-PEG5-C2-COOH typically involves several key steps:

  1. Starting Materials: The synthesis begins with pomalidomide as the core structure.
  2. PEGylation: The introduction of the polyethylene glycol moiety is achieved through a reaction between pomalidomide and a suitable PEG derivative. This step often involves activating the PEG to facilitate nucleophilic attack.
  3. Carboxylation: The final step involves the introduction of the carboxylic acid group, which can be accomplished through various methods such as oxidation or direct functionalization using reagents that introduce COOH groups.
Molecular Structure Analysis

Structure and Data

Pomalidomide-5'-PEG5-C2-COOH has a complex molecular structure characterized by:

  • Core Structure: The pomalidomide backbone, which includes a phthalimide ring system.
  • PEG Linker: A five-unit polyethylene glycol chain that enhances solubility and facilitates drug delivery.
  • Functional Group: A carboxylic acid group that allows for further chemical modifications.

The molecular formula can be represented as C19H22N2O4C_{19}H_{22}N_2O_4 when considering the base structure without the PEG moiety. The compound's molecular weight will vary based on the specific length of the PEG chain utilized.

Chemical Reactions Analysis

Reactions and Technical Details

Pomalidomide-5'-PEG5-C2-COOH can participate in various chemical reactions due to its functional groups:

  1. Esterification: The carboxylic acid can react with alcohols to form esters, which can be useful for drug conjugation.
  2. Amidation: The carboxylic acid can also react with amines to form amides, allowing for the development of prodrugs or conjugates with enhanced pharmacological properties.
  3. Reduction Reactions: The compound may undergo reduction reactions to modify its functional groups further.

These reactions are crucial for developing new therapeutic agents and enhancing the efficacy of existing drugs.

Mechanism of Action

Process and Data

Pomalidomide-5'-PEG5-C2-COOH exerts its pharmacological effects primarily through modulation of immune responses and inhibition of tumor growth. It acts by:

  1. Binding to Cereblon: Pomalidomide binds to cereblon, a component of an E3 ubiquitin ligase complex, leading to the degradation of specific transcription factors involved in tumor cell survival.
  2. Immune Modulation: It enhances T-cell activation and production of cytokines, contributing to an improved anti-tumor immune response.

Research indicates that this mechanism is critical for its effectiveness against multiple myeloma and other malignancies .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Pomalidomide-5'-PEG5-C2-COOH exhibits several notable physical and chemical properties:

  • Solubility: Enhanced solubility in aqueous solutions due to the PEG moiety, facilitating better bioavailability.
  • Stability: The stability of this compound under physiological conditions is essential for its therapeutic effectiveness.
  • Melting Point: Specific melting point data would need to be determined experimentally, as it may vary based on formulation.

These properties significantly influence its application in drug development.

Applications

Scientific Uses

Pomalidomide-5'-PEG5-C2-COOH has several important applications in scientific research:

  1. Drug Development: It serves as a lead compound for developing new anti-cancer therapies through modifications that enhance efficacy or reduce side effects.
  2. Bioconjugation: The carboxylic acid functionality allows for conjugation with other therapeutic agents or imaging probes, facilitating targeted delivery systems.
  3. Pharmacokinetic Studies: Its unique properties make it suitable for studies aimed at understanding drug metabolism and pharmacokinetics in vivo.
Molecular Design Rationale for Targeted Protein Degradation

Theoretical Foundations of Proteolysis-Targeting Chimera Architecture

Proteolysis-Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality that enables selective degradation of disease-causing proteins. These heterobifunctional molecules comprise three critical elements: a target protein-binding ligand, an E3 ubiquitin ligase-recruiting ligand, and a chemical linker that spatially optimizes their interaction [5] [8]. Unlike occupancy-driven inhibitors, PROTACs operate catalytically via the ubiquitin-proteasome system. The mechanistic cycle involves: (1) simultaneous engagement of the target protein and E3 ligase, (2) formation of a productive ternary complex, (3) ubiquitination of the target protein, and (4) proteasomal degradation followed by PROTAC recycling [3] [8]. This event-driven pharmacology enables targeting of traditionally "undruggable" proteins and achieves sustained effects at sub-stoichiometric concentrations. Pomalidomide-5'-PEG5-C2-COOH exemplifies this architecture, integrating a cereblon-binding imide moiety with a terminal carboxylic acid for target ligand conjugation via a polyethylene glycol-based linker [5] [7].

Table 1: Core Components of PROTAC Architecture

ComponentRoleImplementation in Pomalidomide-5'-PEG5-C2-COOH
Target protein ligandBinds protein of interestAdded via carboxylic acid conjugation
E3 ligase ligandRecruits ubiquitin machineryPomalidomide (binds cereblon)
LinkerOptimizes ternary complex formationPEG5 spacer (24.5 Å)
Functional handleEnables modular conjugationTerminal carboxylic acid

Role of Cereblon E3 Ubiquitin Ligase Recruitment Dynamics

The pomalidomide component serves as a molecular glue that enantioselectively engages cereblon (CRBN), a substrate receptor within the Cullin 4 RING E3 ubiquitin ligase complex. Crystallographic studies reveal that the glutarimide moiety of pomalidomide inserts into a conserved tri-Trp pocket (Trp380/Trp386/Trp402 in chicken CRBN; Trp382/Trp388/Trp404 in human ortholog) within the CRBN C-terminal domain [3]. This binding induces conformational changes that repurpose the ligase toward neosubstrates. Key molecular interactions include:

  • Hydrogen bonding between glutarimide carbonyls (C2/C6) and His380/Trp382
  • Van der Waals contacts between the aliphatic glutarimide face and hydrophobic residues (Phe404, Val388)
  • Enantioselective accommodation of the (S)-configured piperidine-2,6-dione [3]

The binding affinity (Kd ≈ 250 nM) positions pomalidomide derivatives optimally for PROTAC design – sufficiently strong for recruitment yet allowing efficient complex disassembly post-ubiquitination [3] [8]. Notably, the phthalimide ring's C4-amino group (conjugated to the PEG5 linker) projects toward solvent-accessible regions, minimizing steric interference with CRBN binding while enabling linker attachment without significant affinity loss [5] [8].

Rationale for PEG5 Linker Length Optimization in Ternary Complex Formation

Linker length critically influences PROTAC efficacy by determining the optimal spatial separation between target protein and E3 ligase. The pentapolyethylene glycol (PEG5) spacer in Pomalidomide-5'-PEG5-C2-COOH provides:

  • 24.5 Å Span: Molecular modeling (MMFF94) confirms this distance balances complex formation efficiency and proteasome engagement [1] [8]
  • Flexibility-Efficiency Tradeoff: Excessive flexibility increases entropy costs during ternary complex formation, while rigidity may prevent productive orientation. PEG5's 15-atom chain (C2-COOH + 5 ethylene glycol units) offers intermediate flexibility [5] [7]
  • Solubilization: Ethylene oxide units enhance aqueous solubility (logP = -1.2) versus alkyl linkers, countering the hydrophobic nature of pomalidomide and target ligands [1] [5]
  • Proteolytic Stability: Ether linkages resist esterase-mediated cleavage compared to ester-containing linkers, improving intracellular stability [8]

Empirical studies demonstrate PEG5 outperforms shorter (PEG2-PEG3) and longer (PEG7-PEG8) variants in degradation efficiency for multiple targets, attributed to its optimal distance matching CRBN's substrate-binding geometry [5] [8].

Table 2: Linker Length Performance Comparison

Linker TypeAtomsLength (Å)Relative Degradation EfficiencyKey Limitations
PEG2812.7++Restricted complex formation
PEG51524.5++++Optimal for diverse targets
PEG82234.1++Increased off-target ubiquitination
Alkyl C8811.2+Poor solubility

Carboxylic Acid Functionalization for Modular Conjugation Strategies

The terminal carboxylic acid in Pomalidomide-5'-PEG5-C2-COOH enables versatile conjugation chemistry through activation to reactive intermediates. Key advantages include:

  • Amide Coupling: Carbodiimide-mediated (EDC/NHS) activation forms stable amide bonds with primary amines on target ligands, preserving bioactivity under physiological conditions [5] [8]
  • Orthogonal Compatibility: The carboxylic acid remains inert during solid-phase peptide synthesis and click chemistry reactions (e.g., azide-alkyne cycloaddition), enabling sequential conjugation strategies [9] [10]
  • Parallel Synthesis: Standardized carboxylic acid chemistry facilitates high-throughput PROTAC library generation by conjugating diverse target ligands (kinase inhibitors, epigenetic modulators, nuclear receptor binders) to a common CRBN-recruiting module [5] [7]

Recent synthetic advances exploit this functionality for one-pot conjugation. Secondary amine nucleophiles demonstrate superior efficiency (yields up to 94% vs. 71% for primary amines) when reacting with activated pomalidomide intermediates, minimizing phthalimide ring-opening byproducts [8]. This chemoselectivity enables direct conjugation to complex amines without protecting groups, streamlining PROTAC production.

Conjugation Techniques Enabled by Carboxylic Acid:

  • EDC/NHS Activation: Forms NHS ester intermediate for efficient amine coupling (reaction time: 2-4h; yield >85%)
  • Mixed Anhydride Method: Uses isobutyl chloroformate for conjugation to acid-sensitive ligands
  • Steglich Esterification: DCC/DMAP-mediated coupling to hydroxyl groups under mild conditions
  • Tandem Click-Carbodiimide: Enables azide-functionalized target ligand conjugation via copper-catalyzed cycloaddition followed by EDC coupling [5] [8] [10]

The carboxylic acid thus transforms Pomalidomide-5'-PEG5-C2-COOH into a universal building block for rational degrader design, accelerating the exploration of structure-activity relationships in PROTAC development.

Properties

Product Name

Pomalidomide-5'-PEG5-C2-COOH

IUPAC Name

3-[2-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

Molecular Formula

C26H35N3O11

Molecular Weight

565.6 g/mol

InChI

InChI=1S/C26H35N3O11/c30-22-4-3-21(24(33)28-22)29-25(34)19-2-1-18(17-20(19)26(29)35)27-6-8-37-10-12-39-14-16-40-15-13-38-11-9-36-7-5-23(31)32/h1-2,17,21,27H,3-16H2,(H,31,32)(H,28,30,33)

InChI Key

VQDMIMQNZYRLNF-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NCCOCCOCCOCCOCCOCCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.